molecular formula C16H30O4 B1594418 Dioctanoyl peroxide CAS No. 762-16-3

Dioctanoyl peroxide

Cat. No. B1594418
CAS RN: 762-16-3
M. Wt: 286.41 g/mol
InChI Key: SRSFOMHQIATOFV-UHFFFAOYSA-N
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Description

Dioctanoyl peroxide (DOP) is a type of organic peroxide, which is a highly reactive compound that is used in a variety of applications. It is a white, crystalline solid with a melting point of about 70°C and a boiling point of about 200°C. DOP is used in the synthesis of a wide range of organic compounds and as a catalyst in polymerization reactions. It is also used as a bleaching agent, a curing agent, and a disinfectant.

Scientific Research Applications

Reaction with Carbontetrabromide

Dioctanoyl peroxide has been studied for its reaction with carbontetrabromide under various conditions. Research by Asahara, Saika, and Nakasima (1965) explored this reaction, yielding products like 1-heptyl bromide, tetradecane, caprylic acid, and heptyl caprylate, with an 83.4% yield of 1-heptyl bromide under optimal conditions (Asahara, Saika, & Nakasima, 1965).

Synthesis and Reactions

The synthesis of dioctanoyl peroxide from octanoyl chloride and hydrogen peroxide and its reaction with bromine was investigated, leading to various products and insights into the reaction mechanisms (Asahara, Saika, & Okuyama, 1964).

Inclusion Compound with Urea

Investigations into the dynamic properties of dioctanoyl peroxide within the urea tunnel structure were conducted using techniques like quasielastic neutron scattering and nuclear magnetic resonance. This study provided insights into the translational and reorientational motions of dioctanoyl peroxide molecules (Girard et al., 1998).

Polymerization of Ethylene

Dioctanoyl peroxide has been explored in the context of ethylene polymerization. A study by Khazraei and Dhib (2008) compared its effectiveness to other multifunctional peroxides in high-pressure tubular reactors, highlighting its impact on polymer characteristics and conversion rates (Khazraei & Dhib, 2008).

Elastic Constants in Urea Inclusion Compound

The elastic constants of the dioctanoyl peroxide/urea inclusion compound were determined using Brillouin scattering, contributing to our understanding of the compound's crystal structure and related properties (Schmicker et al., 1994).

Reorientational Motions

Further study of the reorientational motions of dioctanoyl peroxide within the urea tunnel structure assessed two-site jump models, contrasting its dynamics with other guest molecules in the same structure (Girard et al., 1997).

properties

IUPAC Name

octanoyl octaneperoxoate
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InChI

InChI=1S/C16H30O4/c1-3-5-7-9-11-13-15(17)19-20-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
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InChI Key

SRSFOMHQIATOFV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)OOC(=O)CCCCCCC
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Molecular Formula

C16H30O4
Record name CAPRYLYL PEROXIDE
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DSSTOX Substance ID

DTXSID0061086
Record name Peroxide, bis(1-oxooctyl)
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Molecular Weight

286.41 g/mol
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Physical Description

Straw-colored liquid; sharp odor., Straw-colored liquid with a sharp odor; Immiscible with water; [Hawley]
Record name CAPRYLYL PEROXIDE
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Record name Caprylyl peroxide
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Vapor Pressure

0.000602 [mmHg]
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Product Name

Dioctanoyl peroxide

CAS RN

762-16-3
Record name CAPRYLYL PEROXIDE
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Record name Bis(1-oxooctyl) peroxide
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Record name Caprylyl peroxide
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Melting Point

29 °C
Record name CAPRYLYL PEROXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
P Girard, AE Aliev, F Guillaume, KDM Harris… - The Journal of …, 1998 - pubs.aip.org
… In the present paper, we focus on the dynamic properties of dioctanoyl peroxide OP guest molecules within the urea tunnel structure. First, a brief overview of relevant background …
Number of citations: 40 pubs.aip.org
D Schmicker, S van Smaalen, C Haas, KDM Harris - Physical Review B, 1994 - APS
… inclusion compound of dioctanoyl peroxide and urea. The results are interpreted in terms of a simple … for synthesis of the dioctanoyl peroxide used in this work. Professor H. W. …
Number of citations: 19 journals.aps.org
P Girard, AE Aliev, F Guillaume, KDM Harris… - Physica B: Condensed …, 1997 - Elsevier
… We focus here on the inclusion compound containing dioctanoyl peroxide (OP) CHa(CH2)6C(O)OOC(OXCH2)6CH 3 guest molecules. The average host structure for this inclusion …
Number of citations: 9 www.sciencedirect.com
G Yi, B Sun, R Li, D Chen, Y Zhou… - Synthetic …, 2002 - Taylor & Francis
… For example, we tried to prepare dioctanoyl peroxide … Although dioctanoyl peroxide was obtained according to the … on the synthesis of dioctanoyl peroxide were examined. Among them, …
Number of citations: 1 www.tandfonline.com
T ASAHARA, D SAIKA, Y ARITA - Journal of Japan Oil Chemists' …, 1965 - jstage.jst.go.jp
… the reaction of dioctanoyl peroxide with carbon tetrabromide in carbon tetrachloride. In this reaction heptyl radical, produced by the decomposition of dioctanoyl peroxide, scarcely …
Number of citations: 0 www.jstage.jst.go.jp
T ASAHARA, D SAIKA, I HOSHI - Journal of Japan Oil Chemists' …, 1966 - jstage.jst.go.jp
In this reaction, dioctanoyl peroxide behaved as the initiator of the radical reaction of … (dioctanoyl peroxide/carbontetrabromide 1/1mol; concentrations of dioctanoyl peroxide and …
Number of citations: 0 www.jstage.jst.go.jp
G Luft, H Bitsch, H Seidl - Journal of Macromolecular Science …, 1977 - Taylor & Francis
… When the initiator concentration in the ethylene entering the reactor decreases from 420 ppm to 250 or 85 ppm, the consumption of dioctanoyl peroxide used drops from 3.1 to 1.1 g …
Number of citations: 54 www.tandfonline.com
T ASAHARA, D SAIKA, Y NAKASIMA - Journal of Japan Oil Chemists' …, 1965 - jstage.jst.go.jp
… Reaction of Dioctanoyl Peroxide with Carbontetrabromide Teruzo ASAHARA, Daini SAIKA and Yoshiaki NAKASIMA Institute of Industrial Science, University of Tokyo (Azabu-Shinryudo-cho …
Number of citations: 0 www.jstage.jst.go.jp
Y LIU, C LIU, X LEI - Acta Chimica Sinica, 1986 - sioc-journal.cn
本文报道过氧化 T 曹先 (2), 过氧化己耽< 岛和过氧化辛酸 (4) 在苯中于 30", 700C 的分解动力学以及盛在苯中于 500C 分解产物的鉴定. 2"'-'4 与过氧化月桂航 (1) 一样, 起始浓度较低时分解…
Number of citations: 2 sioc-journal.cn
T ASAHARA, D SAIKA, T OKUYAMA - Journal of Japan Oil Chemists' …, 1964 - jstage.jst.go.jp
報 文 脂肪族過酸化物 とハロゲ ンの反応に関する研究(第1報) Page 1 第13巻 第3号 (1964) 127 報 文 脂肪族過酸化物 とハロゲ ンの反応に関する研究(第1報) ジ オ クタ ノイル パ ー オ キ シ ドと臭 素 の …
Number of citations: 0 www.jstage.jst.go.jp

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